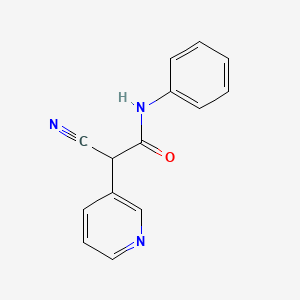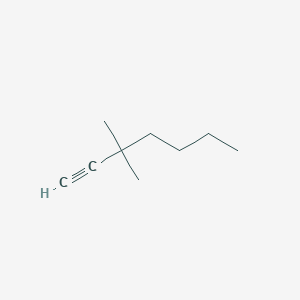
3,3-Dimethylhept-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylhept-1-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. Its molecular formula is C9H16, and it features a heptane backbone with a triple bond at the first carbon and two methyl groups attached to the third carbon. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Dimethylhept-1-yne can be synthesized through various methods, including:
Alkylation of Terminal Alkynes: One common method involves the alkylation of terminal alkynes using strong bases like sodium amide (NaNH2) followed by the addition of appropriate alkyl halides.
Hydrohalogenation and Dehydrohalogenation: Another approach is the hydrohalogenation of alkenes followed by dehydrohalogenation to introduce the triple bond.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dimethylhept-1-yne undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or ozone (O3) to form carboxylic acids or ketones.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the triple bond to form alkanes.
Substitution: It can participate in nucleophilic substitution reactions, especially at the terminal carbon.
Common Reagents and Conditions:
Oxidation: KMnO4, O3, and other oxidizing agents.
Reduction: H2 with Pd/C or Lindlar’s catalyst for partial reduction.
Substitution: Strong bases like NaNH2 for deprotonation followed by alkyl halides.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Various substituted alkynes depending on the alkyl halide used.
Applications De Recherche Scientifique
3,3-Dimethylhept-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dimethylhept-1-yne in chemical reactions involves the interaction of its triple bond with various reagents. The triple bond acts as a nucleophile in substitution reactions and as an electrophile in addition reactions. The presence of methyl groups can influence the reactivity and selectivity of these reactions.
Comparaison Avec Des Composés Similaires
1-Heptyne: Similar structure but lacks the methyl groups.
3-Methyl-1-pentyne: Shorter carbon chain with one methyl group.
2,2-Dimethyl-3-heptyne: Different position of the triple bond and methyl groups.
Uniqueness: 3,3-Dimethylhept-1-yne is unique due to the specific positioning of its triple bond and methyl groups, which influence its reactivity and make it a valuable compound for targeted synthetic applications.
Propriétés
IUPAC Name |
3,3-dimethylhept-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-5-7-8-9(3,4)6-2/h2H,5,7-8H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTFUJJCRPSZJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
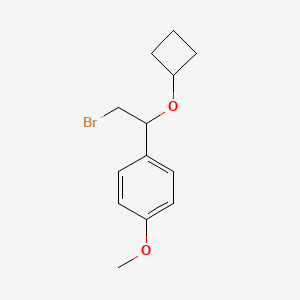
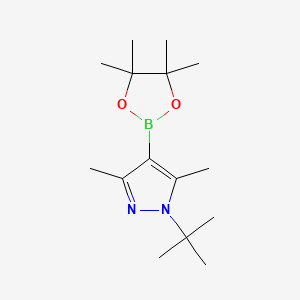
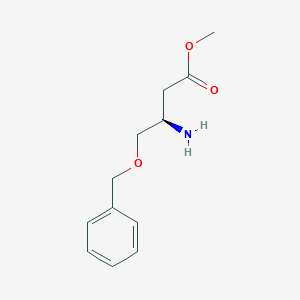




![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)

![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)

